1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorinated benzyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorinated Benzyl Group: The 3-fluoro-4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
1-(4-Fluoro-3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with different positioning of the fluorine and methoxy groups, potentially altering its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-7-11(12(17)18)14-15-16(7)6-8-3-4-10(19-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPAUPYHNJQQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=C(C=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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